molecular formula C6H11N5O2 B1627322 6-Hydrazinonicotinic hydrazide hydrate CAS No. 871126-44-2

6-Hydrazinonicotinic hydrazide hydrate

Cat. No. B1627322
M. Wt: 185.18 g/mol
InChI Key: DGBFKFXEQCCONP-UHFFFAOYSA-N
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Description

6-Hydrazinonicotinic hydrazide hydrate is a chemical compound with the empirical formula C₆H₉N₅O · xH₂O . It contains two nucleophilic centers: a hydrazine and a hydrazide moiety. These functional groups play a crucial role in its reactivity and potential applications .


Synthesis Analysis

The synthesis of 6-Hydrazinonicotinic hydrazide hydrate involves the reaction of hydrazine with 6-chloronicotinic acid. The resulting compound is then hydrated to form the final product. The synthetic procedure can be carried out using eco-friendly solvents such as ethanol .


Molecular Structure Analysis

The molecular formula of 6-Hydrazinonicotinic hydrazide hydrate is C₆H₉N₅O · xH₂O . It consists of a pyridine ring (6-membered) linked to a hydrazine group. The presence of both hydrazine and hydrazide functionalities provides reactivity diversity, making it a versatile precursor for further transformations .


Chemical Reactions Analysis

  • Chemo- and Regioselective Synthesis : 6-Hydrazinonicotinic hydrazide hydrate reacts with aryl or heteroaryl aldehydes to yield a series of 6-[(2-(arylidene)hydrazinyl]nicotinohydrazides. This reaction demonstrates the differentiation between the two nucleophilic centers .
  • Cyclization Reactions : The resulting 6-[(2-(arylidene)hydrazinyl]nicotinohydrazides can undergo cyclization reactions with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones or triethylorthoacetate. These reactions lead to the formation of pyrazolinyl-pyridinohydrazones and 1,3,4-oxadiazole derivatives .

Physical And Chemical Properties Analysis

  • Molecular Weight : Approximately 167.17 g/mol (anhydrous basis) .

Scientific Research Applications

  • Bifunctional Chelator for Technetium-99m 6-Hydrazinonicotinic acid (HYNIC) is a well-known bifunctional technetium-binding ligand, widely used in bioconjugates for radiolabelling with Tc-99m. It demonstrates efficient capture of technetium even at very low concentrations. Research by Meszaros et al. (2011) focused on the synthesis of new HYNIC isomers and their coordination chemistry with technetium, highlighting the importance of HYNIC in radiopharmaceutical applications (Meszaros, Dose, Biagini, & Blower, 2011).

  • Precursor for Chemo- and Regioselective Synthesis 6-Hydrazinonicotinic acid hydrazide hydrate (1) has been used as a precursor for the chemoselective synthesis of various nicotinohydrazides. Bonacorso et al. (2012) demonstrated its utility in synthesizing a series of 6-((2-(arylidene)hydrazinyl)nicotinohydrazides, further expanding its applications in organic synthesis (Bonacorso, Paim, Porte, Pittaluga, Martins, & Zanatta, 2012).

  • Stabilization of Hydrazones in Radiopharmaceuticals Harris et al. (1999) explored the stabilization of hydrazones derived from a 6-hydrazinonicotinyl-modified peptide. This research aimed to protect the hydrazine moiety from impurities encountered in radiolabelling processes, signifying its role in enhancing the stability and reliability of radiopharmaceuticals (Harris, Sworin, Williams, Rajopadhye, Damphousse, Glowacka, Poirier, & Yu, 1999).

  • Antimicrobial Activity of Derivatives Research by Javed et al. (2013) involved the synthesis of 6-pyridin-4-yl-2, 3-dihydro-1Hpyridazin-4-one derivatives, using isonicotinic acid hydrazide. These derivatives were subjected to antimicrobial activity screening, indicating the potential of HYNIC derivatives in antimicrobial applications (Javed, Bhatia, Shinde, & Singh, 2013).

  • Antiproliferative Activity against Leukemia Abdel‐Aziz et al. (2012) synthesized novel 6-aryl-2-methylnicotinic acid hydrazides and their corresponding hydrazones, evaluating their antiproliferative activity against leukemia cell lines. This research underscores the potential of HYNIC derivatives in cancer research (Abdel‐Aziz, Aboul-Fadl, Al-Obaid, Ghazzali, Al‐Dhfyan, & Contini, 2012).

  • Corrosion Inhibition in Acid Solutions Abdallah, Ahmed, and Saleh (2016) synthesized a novel hydrazinyl hydrazide derivative, HDOP, and investigated its use as a corrosion inhibitor for mild steel in acid solutions. This indicates the utility of HYNIC derivatives in materials science, particularly in corrosion inhibition (Abdallah, Ahmed, & Saleh, 2016).

Safety And Hazards

As with any chemical compound, precautions should be taken when handling 6-Hydrazinonicotinic hydrazide hydrate. It is essential to follow proper lab safety protocols, including the use of appropriate protective equipment and working in a well-ventilated area. Consult material safety data sheets (MSDS) for specific safety information .

properties

IUPAC Name

6-hydrazinylpyridine-3-carbohydrazide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O.H2O/c7-10-5-2-1-4(3-9-5)6(12)11-8;/h1-3H,7-8H2,(H,9,10)(H,11,12);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBFKFXEQCCONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NN)NN.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584554
Record name 6-Hydrazinylpyridine-3-carbohydrazide--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydrazinonicotinic hydrazide hydrate

CAS RN

871126-44-2
Record name 6-Hydrazinylpyridine-3-carbohydrazide--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
AK Das, S Maiti, T Ghosh, A Samal - 2021 - chemrxiv.org
… polymer (COP) has been successfully synthesized via dynamic covalent gel (DCG) formation through imine condensation reaction between 6hydrazinonicotinic hydrazide hydrate and …
Number of citations: 2 chemrxiv.org
S Maiti, T Ghosh, A Samal, AK Das - Materials Advances, 2022 - pubs.rsc.org
… Here we have developed a facile synthetic strategy to synthesize covalent organic polymers with 6-hydrazinonicotinic hydrazide hydrate and benzene-1,3,5-tricarboxaldehyde as …
Number of citations: 1 pubs.rsc.org
HG Bonacorso, GR Paim, CZ Guerra… - Journal of the Brazilian …, 2009 - SciELO Brasil
… This makes the investigation of 1,1,1-trihalo-4-alkoxy-4-alkyl(aryl/heteroaryl)-3-alken-2-ones in reactions with 6-hydrazinonicotinic hydrazide hydrate to obtain the new trihalomethyl-4,5-…
Number of citations: 25 www.scielo.br
HG Bonacorso, GR Paim, LM Porte, EP Pittaluga… - Arkivoc, 2012 - arkat-usa.org
… The structure of 6-hydrazinonicotinic hydrazide hydrate (1) contains two nucleophilic centers: a hydrazine and a hydrazide moiety, which must have differentiated reactivity towards the …
Number of citations: 10 www.arkat-usa.org
S Maiti, B Mandal, M Sharma, S Mukherjee… - Chemical …, 2020 - pubs.rsc.org
… The COP has been synthesized by the Schiff's base reaction between 1,3,5-tricaboxaldehyde and the 6-hydrazinonicotinic hydrazide hydrate under thermal reaction conditions in …
Number of citations: 16 pubs.rsc.org
M Emami, R Bikas, N Noshiranzadeh… - ACS …, 2020 - ACS Publications
… , (E)-6-(2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinyl)nicotinohydrazide (H 2 L), was synthesized by the refluxing of equimolar amounts of 6-hydrazinonicotinic hydrazide hydrate …
Number of citations: 24 pubs.acs.org
A Roy Chowdhury, S Maiti, A Mondal… - The Journal of Physical …, 2020 - ACS Publications
… In a typical experiment, 6-hydrazinonicotinic hydrazide hydrate (472 mg, 2.8 mmol) in 30 mL of tetrahydrofuran (THF) in a round-bottom flask was degassed and purged with argon for …
Number of citations: 24 pubs.acs.org
A Cortopassi, JE Boyer - 53rd AIAA/SAE/ASEE Joint Propulsion …, 2017 - arc.aiaa.org
A droplet test capability for evaluating hypergolic reaction behavior of solid materials with low temperature-conditioned N2O4-based (eg, MON-3) liquid oxidizer was developed and …
Number of citations: 10 arc.aiaa.org
S Wang, H Li, H Huang, X Cao, X Chen… - Chemical Society …, 2022 - pubs.rsc.org
Sensing analysis is significantly important for human health and environmental safety, and has gained increasing concern. As a promising material, porous organic polymers (POPs) …
Number of citations: 104 pubs.rsc.org
P Srinivasan, K Dhingra, K Kailasam - Journal of Materials Chemistry …, 2023 - pubs.rsc.org
In recent years, the development of chemi-resistive type exhaled breath sensors is gaining significant attention as they serve as a tool for premature disease diagnosis where the …
Number of citations: 0 pubs.rsc.org

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